4-chloro-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole
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Overview
Description
4-chloro-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a chlorine atom, an isobutoxymethyl group, and an isopropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pyrazole derivative with an isobutoxymethyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product. The scalability of the process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The isobutoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas atmosphere is a common method.
Major Products Formed
Substitution Reactions: New pyrazole derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the oxidation of the isobutoxymethyl group.
Reduction Reactions:
Scientific Research Applications
4-chloro-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole depends on its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole
- 4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- 4-chloro-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Uniqueness
4-chloro-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. The isopropyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the isobutoxymethyl group offers potential sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-3-(2-methylpropoxymethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-8(2)6-15-7-11-10(12)5-14(13-11)9(3)4/h5,8-9H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVCNIPVFZIQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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